molecular formula C32Cl16N8Ni B13347525 Nickel hexadecachlorophthalocyanine

Nickel hexadecachlorophthalocyanine

Cat. No.: B13347525
M. Wt: 1122.3 g/mol
InChI Key: WMUXJAFVQMTGDP-UHFFFAOYSA-N
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Description

Nickel hexadecachlorophthalocyanine is a complex organometallic compound with the molecular formula C32Cl16N8Ni. It is a derivative of phthalocyanine, a macrocyclic compound known for its stability and unique electronic properties. The presence of sixteen chlorine atoms in the structure significantly alters its chemical and physical properties, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

Nickel hexadecachlorophthalocyanine can be synthesized through the chlorination of nickel phthalocyanine. The process involves the reaction of nickel phthalocyanine with chlorine gas in the presence of a suitable catalyst at elevated temperatures. The reaction conditions typically include a temperature range of 150-200°C and a controlled environment to prevent the formation of unwanted by-products .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade nickel phthalocyanine and chlorine gas, with the reaction carried out in large reactors. The product is then purified through recrystallization or other suitable methods to achieve the desired purity and quality .

Chemical Reactions Analysis

Types of Reactions

Nickel hexadecachlorophthalocyanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel phthalocyanine oxides, while reduction can produce nickel phthalocyanine hydrides. Substitution reactions can result in various derivatives with different functional groups replacing the chlorine atoms .

Mechanism of Action

The mechanism by which nickel hexadecachlorophthalocyanine exerts its effects involves its ability to interact with various molecular targets and pathways. In photodynamic therapy, for example, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can damage cancer cells. The specific pathways and targets depend on the application and the conditions under which the compound is used .

Comparison with Similar Compounds

Nickel hexadecachlorophthalocyanine is unique due to the presence of sixteen chlorine atoms, which significantly alter its properties compared to other phthalocyanine derivatives. Similar compounds include:

These compounds share the macrocyclic phthalocyanine structure but differ in their central metal atoms and the presence of substituents, leading to variations in their chemical and physical properties .

Properties

Molecular Formula

C32Cl16N8Ni

Molecular Weight

1122.3 g/mol

IUPAC Name

5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecachloro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene;nickel(2+)

InChI

InChI=1S/C32Cl16N8.Ni/c33-9-1-2(10(34)18(42)17(9)41)26-49-25(1)53-27-3-4(12(36)20(44)19(43)11(3)35)29(50-27)55-31-7-8(16(40)24(48)23(47)15(7)39)32(52-31)56-30-6-5(28(51-30)54-26)13(37)21(45)22(46)14(6)38;/q-2;+2

InChI Key

WMUXJAFVQMTGDP-UHFFFAOYSA-N

Canonical SMILES

C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C3=NC4=NC(=NC5=C6C(=C([N-]5)N=C7C8=C(C(=C(C(=C8Cl)Cl)Cl)Cl)C(=N7)N=C2[N-]3)C(=C(C(=C6Cl)Cl)Cl)Cl)C9=C4C(=C(C(=C9Cl)Cl)Cl)Cl.[Ni+2]

Origin of Product

United States

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